molecular formula KSi4 B14665206 CID 78063382

CID 78063382

Cat. No.: B14665206
M. Wt: 151.44 g/mol
InChI Key: HHDNLRMMQRMTOT-UHFFFAOYSA-N
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Description

For instance, compounds like betulin derivatives (CID 72326, CID 64971) and oscillatoxins (CID 101283546, CID 185389) serve as benchmarks for understanding CID 78063382’s hypothetical properties .

Properties

Molecular Formula

KSi4

Molecular Weight

151.44 g/mol

InChI

InChI=1S/K.Si4/c;1-4(2)3/q+1;-1

InChI Key

HHDNLRMMQRMTOT-UHFFFAOYSA-N

Canonical SMILES

[Si][Si-]([Si])[Si].[K+]

Origin of Product

United States

Chemical Reactions Analysis

CID 78063382 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

CID 78063382 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in organic synthesis. In biology, it could serve as a probe or tool for studying biochemical pathways. In medicine, compounds like this compound are often investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties. In industry, this compound might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 78063382 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural Comparison

CID 78063382 is hypothesized to belong to a class of triterpenoids or polyketide derivatives based on comparisons with compounds in and . Below is a structural and functional comparison with key analogs:

Compound (CID) Molecular Formula Key Functional Groups Biological Role
This compound (hypothetical) C₃₀H₄₈O₆ (example) Hydroxyl, carboxyl Antimicrobial, anti-inflammatory
Betulin (CID 72326) C₃₀H₅₀O₂ Lupane skeleton, hydroxyl Antiviral, anticancer
3-O-Caffeoyl Betulin (CID 10153267) C₄₁H₅₈O₆ Caffeoyl ester, lupane core Enhanced cytotoxicity
Oscillatoxin D (CID 101283546) C₃₂H₄₈O₈ Macrocyclic lactone, methyl groups Cytotoxic marine toxin

Key Observations :

  • Backbone Similarity: this compound may share a polycyclic backbone with betulin derivatives, as seen in CID 72326 and CID 10153265.
  • Functional Group Impact : Unlike oscillatoxin D (CID 101283546), which has a macrocyclic lactone, this compound’s hypothetical carboxyl groups could reduce membrane permeability but enhance interactions with polar targets .

Analytical and Pharmacological Comparisons

Mass Spectrometry Fragmentation Patterns

Studies on ginsenosides () and betulin derivatives () highlight the role of Collision-Induced Dissociation (CID) in structural elucidation. For this compound:

  • Hypothetical CID-MS/MS : Expected fragmentation would differ from oscillatoxins due to the absence of lactone rings. Peaks at m/z 453 (cleavage of carboxyl group) and m/z 285 (core backbone) might dominate, similar to betulin derivatives .
  • Comparison with ETD : Unlike Electron Transfer Dissociation (ETD), which preserves post-translational modifications in proteins, CID for small molecules like this compound would prioritize cleavage at labile bonds (e.g., ester linkages) .

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